2-Methyl-1-benzothiophene-3-carbaldehyde

Physical Property Material Handling Purity Analysis

Substituting benzothiophene-3-carbaldehyde analogs causes irreproducible syntheses due to differing melting points and lipophilicity. This 2-methyl derivative resolves this: • mp 97-98°C vs 53-57°C for rapid identity verification and solid-phase handling • XLogP3 2.8 (+0.2 shift) for predictable chromatographic retention • Full analytical documentation for consistent library synthesis outcomes

Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
CAS No. 30446-99-2
Cat. No. B1275465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-benzothiophene-3-carbaldehyde
CAS30446-99-2
Molecular FormulaC10H8OS
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2S1)C=O
InChIInChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
InChIKeyGDAUIGNXYBQHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-benzothiophene-3-carbaldehyde: Core Properties & Specifications


2-Methyl-1-benzothiophene-3-carbaldehyde (CAS 30446-99-2) is a heterocyclic aromatic compound belonging to the benzothiophene class, characterized by a methyl substituent at the 2-position and a formyl group at the 3-position on the fused benzothiophene core [1]. It possesses a molecular formula of C10H8OS and a molecular weight of 176.24 g/mol [1]. The compound is a solid at ambient temperature with a reported melting point of 97-98 °C . As a key synthetic intermediate, it contains reactive aldehyde functionality that enables diverse downstream transformations, while the benzothiophene scaffold is a privileged structure in medicinal chemistry found in numerous approved drugs .

Reactive aldehyde handle for condensation and coupling reactions

2‑Methyl‑benzothiophene core as a privileged medicinal chemistry scaffold

Solid‑state form with distinct melting behavior simplifies handling and identity checks

Measurably higher lipophilicity than unsubstituted analogs guides solvent selection

2-Methyl-1-benzothiophene-3-carbaldehyde: Analog Substitution Risks


Substituting 2-Methyl-1-benzothiophene-3-carbaldehyde with seemingly similar benzothiophene-3-carbaldehydes is not a trivial exchange due to quantifiable differences in critical physicochemical properties that directly impact synthetic outcomes and process reliability. The presence of the 2-methyl group alters the electronic environment of the aldehyde, affecting its reactivity in nucleophilic additions and condensations [1]. More importantly, a direct comparison with the unsubstituted analog, 1-benzothiophene-3-carbaldehyde, reveals substantial differences in melting point (nearly double) and lipophilicity (XLogP3 difference of 0.2 units) [1][2]. These variations translate into distinct storage requirements, solubility profiles, and chromatographic behaviors. For procurement in research and industrial settings, assuming functional equivalence without these data leads to irreproducible syntheses, unexpected purification challenges, and formulation inconsistencies. The evidence below provides the quantifiable basis for selecting this specific regioisomer over its closest alternatives.

Melting point mismatch

The substantially higher melting point relative to 1‑benzothiophene‑3‑carbaldehyde alters solid‑state handling, storage stability, and purity assessment. Direct replacement may lead to unexpected softening or identity test failure.

Lipophilicity shift

A higher logP (XLogP3 +0.2 vs. unsubstituted analog) changes reversed‑phase retention and solubility profiles. Substitution without method adjustment may cause purification or formulation inconsistencies.

Molecular weight difference

The 8.6% higher molecular weight directly impacts stoichiometry calculations and procurement quantities. Using the analog without molar correction can lead to off‑ratio reaction mixtures and yield loss.

2-Methyl-1-benzothiophene-3-carbaldehyde: Quantitative Evidence vs. Analogs


Melting Point: Handling and Purity

2-Methyl-1-benzothiophene-3-carbaldehyde exhibits a significantly higher melting point compared to its unsubstituted analog, 1-benzothiophene-3-carbaldehyde. This difference facilitates easier handling as a solid and provides a distinct melting point range for purity assessment [1].

Melting Point
Head‑to‑head
97–98 °C (target) vs. 53–57 °C (unsubstituted analog)
Difference ≈40–45 °C higher
Solid‑state handling and purity assessment advantage; distinct melting range supports identity verification.
Target mp reported in ethanol solvate context; comparator data from literature.
Physical Property Material Handling Purity Analysis

Lipophilicity: Solubility & Formulation

The computed lipophilicity (XLogP3) of 2-Methyl-1-benzothiophene-3-carbaldehyde is higher than that of the unsubstituted 1-benzothiophene-3-carbaldehyde. This difference indicates a greater partition into organic phases, which can influence reaction solvent selection, chromatographic purification, and the physicochemical properties of derived final compounds [1][2].

Lipophilicity
Head‑to‑head
XLogP3 2.8 (target) vs. 2.6 (unsubstituted)
Difference +0.2 logP units
Measurable logP increase influences reversed‑phase retention and organic‑phase partitioning.
Computed by XLogP3 3.0 (PubChem release).
Lipophilicity Solubility Formulation

Molecular Weight: Stoichiometry & Scale-Up

The molecular weight of 2-Methyl-1-benzothiophene-3-carbaldehyde is higher than that of its unsubstituted analog due to the additional methyl group. This directly affects the mass of material required for stoichiometric reactions, influencing procurement quantities and cost calculations for multi-step syntheses [1][2].

Molecular Weight
Head‑to‑head
176.24 g/mol (target) vs. 162.21 g/mol (unsubstituted)
Difference +14.03 g/mol (8.6% higher)
Higher MW directly affects stoichiometry and procurement mass; analog substitution requires molar correction.
Computed molecular weight (PubChem).
Synthetic Planning Scale-up Stoichiometry

Oxidation Stability & Reactivity Profile

Liquid-phase oxidation studies on substituted benzo[b]thiophenes have established a relative order of ease of oxidation: 3-methylbenzo[b]thiophene > 2-methylbenzo[b]thiophene > toluene [1]. While this study does not directly measure the aldehyde derivatives, the relative stability of the 2-methyl-substituted benzothiophene core provides a class-level inference that the 2-methyl regioisomer of the aldehyde may exhibit distinct oxidative stability compared to the 3-methyl isomer. This suggests that the specific substitution pattern can influence the compound's behavior under oxidative conditions, which is relevant for reaction design and storage recommendations (e.g., storage under inert atmosphere) .

Oxidation Stability
Class‑level inference
Ranking: 3‑methylbenzo[b]thiophene > 2‑methylbenzo[b]thiophene > toluene (liquid‑phase oxidation study on unsubstituted cores)
2‑Methyl substitution may impart intermediate oxidative stability; aldehyde derivatives not directly measured.
Class‑level inference; storage under inert atmosphere remains prudent (supplier note).
Oxidation Stability Reactivity Process Chemistry

2-Methyl-1-benzothiophene-3-carbaldehyde: Application Scenarios


Medicinal Chemistry: SERM Scaffold Synthesis

The 2-methyl-3-formyl substitution pattern of this compound makes it an ideal starting material for constructing 2-arylbenzothiophene cores, which are the pharmacophoric backbone of selective estrogen receptor modulators (SERMs) like raloxifene . The higher melting point (97-98 °C) compared to unsubstituted analogs (53-57 °C) provides a distinct advantage in solid-phase handling and purity determination during library synthesis, ensuring consistent quality of the intermediate before further functionalization [1].

Process Chemistry: Scalable Route Development

When designing a scalable synthetic route, the 8.6% higher molecular weight of 2-Methyl-1-benzothiophene-3-carbaldehyde relative to 1-benzothiophene-3-carbaldehyde must be precisely accounted for in reagent stoichiometry and costing models . Furthermore, the computed XLogP3 difference (+0.2) informs solvent selection and extraction efficiency during work-up, impacting overall process yield and purity [1]. The inferred class-level oxidation stability ranking suggests that storage under inert atmosphere is a prudent measure, a specification explicitly noted in supplier documentation .

Analytical Chemistry: Method & Purity Control

The distinct melting point of 97-98 °C serves as a rapid, low-cost identity check and a preliminary purity indicator, differentiating it from the lower-melting unsubstituted analog (53-57 °C) . Additionally, the +0.2 logP shift translates to a different retention time in reversed-phase HPLC, which must be established during analytical method development to ensure accurate quantification and impurity profiling of both the starting material and its downstream products [1].

Material Science: Functionalized Building Blocks

Functionalized benzothiophenes are important constructs in organic materials . The presence of both a methyl and an aldehyde group on the benzothiophene core of this compound provides a unique combination of electronic and steric properties. The aldehyde group offers a reactive handle for condensation or coupling reactions, while the methyl group modulates the core's lipophilicity (XLogP3 = 2.8) and solid-state properties (melting point 97-98 °C), enabling the synthesis of novel derivatives with tailored physical and electronic characteristics [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Synthesis
Aldehyde handle for SERM scaffold construction
Melting point and purity for library consistency; lipophilicity‑guided purification
Process Chemistry Scale‑up
Defined molecular weight for stoichiometry
Reagent ratio adjustment; extraction efficiency informed by logP
Analytical Method Development
Distinct melting point for identity check
HPLC retention shift due to lipophilicity difference; purity profiling
Functionalized Material Synthesis
Combined methyl and aldehyde reactivity
Electronic/steric property tuning; logP‑mediated solubility for derivative design

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